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Compound of Interest

Compound Name: ERB-196

Cat. No.: B1239775

The designation "ERB-196" is ambiguous and can refer to several different investigational
compounds. This guide provides a comparative analysis of the performance data available for
the most likely candidates associated with this identifier: ERB-196 (WAY-202196), an estrogen
receptor 3 (ERPB) agonist; Acalabrutinib (ACP-196), a Bruton's tyrosine kinase (BTK) inhibitor;
and Darovasertib (IDE196), a protein kinase C (PKC) inhibitor. Each compound has a distinct
mechanism of action and is being investigated for different therapeutic indications.

This guide is intended for researchers, scientists, and drug development professionals,
providing a structured overview of the available data, experimental methodologies, and
associated signaling pathways for each compound.

ERB-196 (WAY-202196): An Estrogen Receptor Beta
(ERB) Agonist

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a
highly selective agonist for the estrogen receptor B (ERB)[1]. It exhibits a 78-fold selectivity for
ERp over ERa[1]. Initially under development by Wyeth for inflammation and sepsis in 2004, its
development was discontinued by 2011[1].

Performance Data

Publicly available performance data for ERB-196 is limited. The primary published study
evaluated its efficacy in animal models of septic shock.
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Metric Result Model Reference

Neutropenic rat model
Survival Rate 83% vs. 25% (control)  with P. aeruginosa [2]
infection

Mouse cecal ligation

Survival Rate 83% vs. 0% (control) [2]
and puncture model

Mechanism of Action

Estrogens exert their effects by binding to estrogen receptors (ERs), which are nuclear proteins
that modulate gene expression[3]. ERB-196 selectively binds to and activates ER[. In the
context of sepsis, the activation of ERB by WAY-202196 was shown to preserve gastrointestinal
barrier function and improve outcomes in experimental models[2]. The anti-inflammatory and
pro-apoptotic functions of ER[ are thought to contribute to its protective effects[4].

Signaling Pathway
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Caption: Signaling pathway of ERB-196 (WAY-202196) via ER[} activation.
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Experimental Protocol: Sepsis Models

A key study evaluated the efficacy of WAY-202196 in two animal models of sepsis[2].

e Neutropenic Rat Model:

o

Sprague-Dawley rats were rendered neutropenic.

[¢]

Rats were challenged with a lethal dose of Pseudomonas aeruginosa.

[e]

WAY-202196 (50 mg/kg) or a vehicle control was administered daily.

[e]

Survival rates, intestinal mucosal weight, and histopathological changes were assessed.
e Cecal Ligation and Puncture (CLP) Mouse Model:

o BALB/c mice underwent CLP to induce sepsis.

o WAY-202196 (50 mg/kg) or a vehicle control was administered in multiple oral doses.

o Survival rates, intestinal epithelial integrity, systemic bacteremia, and peritoneal cytokine
levels (IL-6, TNF) were measured.

Experimental Workflow

CLP Mouse Model

Perform Cecal Ligation Administer > Assess Outcomes
and Puncture (CLP) WAY-202196 or Vehicle (Survival, Bacteremia, Cytokines)

Neutropenic Rat Model

Challenge with > Administer Assess Outcomes
P. aeruginosa WAY-202196 or Vehicle (Survival, Histopathology)

A4

Induce Neutropenia >
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Caption: Workflow for preclinical evaluation of WAY-202196 in sepsis models.

Acalabrutinib (ACP-196): A Bruton's Tyrosine Kinase
(BTK) Inhibitor

Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible BTK
inhibitor[5]. It is approved for the treatment of certain B-cell malignancies, including chronic
lymphocytic leukemia (CLL)[6].

Performance Data

The following table summarizes the performance of Acalabrutinib in a Phase I/l study in
patients with relapsed CLL.

Metric Result Patient Population Reference

Overall Response

95% Relapsed CLL (n=61 718
Rate (ORR) p (n=61)  [7][8]
Partial Response (PR) 85% Relapsed CLL (n=61) [718]
PR with
) 10% Relapsed CLL (n=61) [71[8]
Lymphocytosis
ORR in del(17p13.1) Relapsed CLL with
. 100% [71[8]
patients del(17p13.1)

Mechanism of Action

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-
binding pocket of BTK[6]. This irreversible binding inhibits BTK activity, which is a critical
component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts
downstream signaling, leading to decreased proliferation and survival of malignant B-cells[5].

Signaling Pathway
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Caption: Acalabrutinib's mechanism of action via BTK inhibition in the BCR pathway.

Experimental Protocol: Phase I/l CLL Study

The efficacy and safety of acalabrutinib were evaluated in a multicenter, open-label, Phase /11
study in patients with relapsed CLL[7][8].

« Eligibility: Patients with relapsed CLL/SLL who required treatment and had received at least
one prior therapy.
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e Study Design:

o Phase | (Dose Escalation): Patients received oral acalabrutinib at doses of 100 mg to 400
mg once daily.

o Phase Il (Dose Expansion): Patients received 100 mg twice daily.
o Primary Endpoints: Safety and efficacy.

o Assessments: Response rates were assessed according to the International Workshop on
Chronic Lymphocytic Leukemia (IWCLL) guidelines. Pharmacokinetics and
pharmacodynamics (BTK occupancy) were also evaluated.

Experimental Workflow
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N
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e

Acalabrutinib Administration
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Caption: Workflow of the Phase I/l clinical trial of Acalabrutinib in CLL.

Darovasertib (IDE196): A Protein Kinase C (PKC)
Inhibitor
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Darovasertib (IDE196) is a first-in-class inhibitor of protein kinase C (PKC) being investigated
for the treatment of metastatic uveal melanoma (MUM)[9]. Over 90% of uveal melanomas have
mutations in GNAQ or GNA11, which activate the PKC signaling pathway[9][10].

Performance Data

The following table summarizes the performance of Darovasertib, both as a monotherapy and
in combination with the cMET inhibitor Crizotinib, in patients with MUM.

Patient

Treatment Metric Result _ Reference
Population
Darovasertib 1-Year Overall Heavily pre-
, 57% [11]
Monotherapy Survival (OS) treated MUM
) Heavily pre-
Median OS 13.2 months [11]
treated MUM
Darovasertib + Disease Control First-line MUM
R 90% [10]
Crizotinib Rate (DCR) (n=20)
Heavily pre-
Overall yP
treated MUM
Response Rate 31% ) [12]
(n=13 with >2
(ORR)
scans)
Heavily pre-
treated MUM
DCR 100% _ [12]
(n=16 with >1
scan)

Mechanism of Action

Darovasertib inhibits PKC, a key enzyme in the signaling cascade downstream of
GNAQ/GNA11 mutations[9][10]. These mutations lead to constitutive activation of the PKC-
MAPK pathway, promoting cell survival and proliferation. By blocking PKC, Darovasertib aims
to halt the growth and migration of uveal melanoma cells[9][10]. The combination with
Crizotinib, a cMET inhibitor, is based on preclinical evidence of synergistic effects, as cMET
overexpression is associated with metastatic progression[9].
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Caption: Darovasertib's mechanism of action via PKC inhibition in GNAQ/GNA11-mutant uveal
melanoma.

Experimental Protocol: Phase I/l MUM Study
(NCT03947385)

This ongoing Phase I/1l clinical trial is evaluating Darovasertib as a monotherapy and in
combination with other agents in patients with solid tumors, including MUM[11].

« Eligibility: Patients with metastatic uveal melanoma.
e Study Design: A multi-arm study including:
o Darovasertib monotherapy dose escalation and expansion.

o Darovasertib in combination with Binimetinib (MEK inhibitor).
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o Darovasertib in combination with Crizotinib (cMET inhibitor).

e Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose, and recommended
Phase Il dose.

o Secondary Endpoints: Overall response rate, duration of response, disease control rate,
progression-free survival, and overall survival.

Experimental Workflow

Patient Screening
(Metastatic Uveal Melanoma)

Arm A: Arm B: Arm C:
Darovasertib Monotherapy Darovasertib + Binimetinib Darovasertib + Crizotinib

Phase |: Dose Escalation

:

Phase Il: Dose Expansion

:

Efficacy and Safety Assessment

Click to download full resolution via product page

Caption: Workflow of the multi-arm Phase I/1l trial of Darovasertib in MUM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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